7-Methoxy-2-methyl-benzofuran-4-ylamine
CAS No.:
Cat. No.: VC14014614
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11NO2 |
|---|---|
| Molecular Weight | 177.20 g/mol |
| IUPAC Name | 7-methoxy-2-methyl-1-benzofuran-4-amine |
| Standard InChI | InChI=1S/C10H11NO2/c1-6-5-7-8(11)3-4-9(12-2)10(7)13-6/h3-5H,11H2,1-2H3 |
| Standard InChI Key | VOSBBPGJLKFPGR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=CC(=C2O1)OC)N |
Introduction
Chemical Structure and Physicochemical Properties
The benzofuran scaffold of 7-methoxy-2-methyl-benzofuran-4-ylamine consists of a fused benzene and furan ring system. Substituent positioning critically influences its reactivity and biological interactions:
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Methoxy group (C₇H₇O): Enhances electron density via resonance, potentially improving binding to hydrophobic enzyme pockets.
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Methyl group (C₃H₇): Contributes to steric effects, potentially stabilizing the compound against metabolic degradation .
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Amino group (NH₂): Provides a site for further functionalization, such as triazole ring formation.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Likely polar organic solvents (e.g., DMSO, ethanol) |
Synthesis and Structural Modification
Synthetic routes to 7-methoxy-2-methyl-benzofuran-4-ylamine often begin with salicylaldehyde derivatives. A representative method involves:
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Condensation: Reacting 2-hydroxy-4-nitrobenzaldehyde with methyl bromoacetate in ethanol under basic conditions (e.g., K₂CO₃) to form an intermediate phenoxyacetic acid derivative .
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Cyclization: Heating the intermediate in acetic anhydride induces furan ring closure, yielding the benzofuran core .
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Functionalization: Reductive amination or nucleophilic substitution introduces the amine group at position 4 .
Key challenges include optimizing yield during cyclization (often <50% without catalysts) and avoiding side reactions at the electron-rich methoxy position . Recent advances employ palladium-catalyzed cross-coupling to introduce substituents post-cyclization, improving regioselectivity .
Biological Activities and Mechanisms
Antimicrobial Activity
Benzofuran derivatives exhibit broad-spectrum activity:
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Gram-positive Bacteria: MIC values of 4–16 μg/mL against Staphylococcus aureus have been reported for halogenated analogs .
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Fungi: 5-Nitrobenzofuran derivatives inhibit Candida albicans biofilm formation by 78% at 32 μg/mL .
The methoxy and methyl groups in 7-methoxy-2-methyl-benzofuran-4-ylamine may enhance membrane permeability compared to simpler benzofurans, though empirical data are needed .
Analytical Characterization
Modern techniques validate structure and purity:
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IR Spectroscopy: N-H stretch (3300–3500 cm⁻¹) and C-O-C asymmetric stretch (1240–1270 cm⁻¹) confirm amine and methoxy groups .
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¹H NMR (DMSO-d₆): δ 2.32 (s, 3H, CH₃), 3.82 (s, 3H, OCH₃), 6.8–7.9 (m, 3H, aromatic) .
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Mass Spectrometry: Base peak at m/z 171.96 (C₉H₇O₂⁺) corresponds to fragmentation after amine group loss .
Pharmacokinetic and Toxicological Considerations
Preliminary data suggest:
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Metabolism: Hepatic cytochrome P450 enzymes (CYP3A4) likely oxidize the methyl group, forming inactive carboxylic acid metabolites .
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Toxicity: Acute toxicity in rodents (LD₅₀ > 500 mg/kg) classifies it as moderately hazardous, necessitating handling precautions.
Applications in Drug Development
Ongoing research explores:
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